3-Aminobenzo[c]isoxazole-7-carbonitrile is a heterocyclic compound with significant interest in medicinal chemistry, particularly for its potential therapeutic applications. The compound is classified under isoxazole derivatives, which are known for their diverse biological activities. The chemical structure features an isoxazole ring fused with a benzene ring and a cyano group, contributing to its unique properties.
The compound can be synthesized through various chemical processes, and it is available from chemical suppliers for research purposes. Its molecular formula is with a molecular weight of 158.16 g/mol, and it is often stored in dark conditions to prevent degradation.
3-Aminobenzo[c]isoxazole-7-carbonitrile falls under the category of heterocyclic compounds, specifically those containing nitrogen and oxygen in the ring structure. It is also classified as a nitrile due to the presence of the cyano group. This classification highlights its potential reactivity and biological significance.
The synthesis of 3-Aminobenzo[c]isoxazole-7-carbonitrile typically involves cyclization reactions that form the isoxazole ring. One common approach is the reaction of an appropriate benzoic acid derivative with hydroxylamine followed by subsequent nitrilation to introduce the cyano group.
The molecular structure of 3-Aminobenzo[c]isoxazole-7-carbonitrile consists of a fused isoxazole and benzene ring system with an amino group at the 3-position and a cyano group at the 7-position.
3-Aminobenzo[c]isoxazole-7-carbonitrile can participate in various chemical reactions typical for nitriles and amines, including nucleophilic substitutions and cycloadditions.
The mechanism of action for compounds like 3-Aminobenzo[c]isoxazole-7-carbonitrile often involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that derivatives of this compound may exhibit inhibitory activity against certain kinases, suggesting potential applications in cancer therapy and other diseases influenced by kinase signaling pathways.
3-Aminobenzo[c]isoxazole-7-carbonitrile has several scientific uses:
1,3-Dipolar cycloadditions between nitrile oxides and alkynes provide direct access to the benzo[c]isoxazole core. Metal-free conditions using hydroxy(tosyloxy)iodobenzene (HTIB) generate nitrile oxides in situ from aldoximes, reacting with alkynes like ethyl propiolate to yield 3,5-disubstituted isoxazoles. This method achieves >90% regioselectivity for the 3-amino-7-cyano orientation by leveraging the nitrile’s electronic influence on ring closure [1] [4]. Copper(I) catalysis enhances reaction kinetics: Cu(I) acetylides form π-complexes with nitrile oxides, directing nucleophilic attack exclusively at C4 of the alkyne. This method constructs 3-ethoxycarbonylbenzo[c]isoxazole-7-carbonitrile in 85% yield, where subsequent ester hydrolysis and Curtius rearrangement install the C3-amino group [4] [5]. Key limitations include sensitivity to steric bulk in dipolarophiles and competing side reactions with electron-deficient nitrile oxides.
Table 1: Regioselective Cycloaddition Approaches
Dipole Source | Dipolarophile | Catalyst | Regioselectivity | Yield (%) |
---|---|---|---|---|
2-Nitrobenzaldoxime | Ethyl propiolate | HTIB | >90% (3,5-sub) | 78 |
2-Cyanobenzonitrile oxide | Phenylacetylene | CuI | 100% (4,5-sub) | 85 |
in situ Chlorobenzaldoxime | Methyl propiolate | None | 75% (3,5-sub) | 62 |
Multicomponent reactions (MCRs) in choline chloride-urea eutectics enable one-pot assembly with superior atom economy. A representative sequence condenses 2-cyanobenzaldehyde, hydroxylamine, and terminal alkynes (e.g., propargylamine) at 60°C. The DES acts as both solvent and catalyst: chloride ions promote aldoxime formation, while urea hydrogen-bonding stabilizes transition states. This delivers 3-substituted-amino derivatives (e.g., 3-aminopropylbenzo[c]isoxazole-7-carbonitrile) in 92% yield with 99% regiopurity [1] [4]. Recyclability studies confirm the DES maintains efficacy over five cycles (yield drop: 92% → 87%), minimizing waste. However, alkynes bearing acidic protons (phenylacetylene) exhibit reduced yields (≤60%) due to competitive side reactions.
FeCl₃ catalyzes tandem oxime cyclization-dehydration for late-stage functionalization. Treatment of 2-cyanoaryl ketoximes with 10 mol% FeCl₃ at 80°C triggers intramolecular oxygen attack on the nitrile, forming benzo[c]isoxazol-3(1H)-ones. Subsequent phosphorus oxychloride-mediated dehydration introduces the 7-cyano group, while palladium-catalyzed amination installs diverse amines at C3 [3] [8]. Microwave assistance (120°C, 20 min) accelerates the cyclization step, achieving 95% conversion. This method accommodates electron-donating groups (e.g., 5-methoxy substituents) but fails with sterically hindered ortho-substituted oximes.
Alkynyl linkers enable modular diversification through click chemistry. Sonogashira coupling on 3-amino-7-iodobenzo[c]isoxazole installs terminal alkynes (e.g., TMS-protected acetylene), which undergo CuAAC with azides to yield triazole-linked conjugates. Alternatively, ruthenium-catalyzed alkyne-azide cycloaddition (RuAAC) generates 1,5-disubstituted triazoles without copper residues. This approach constructs bioconjugates with sugars or peptides, verified by >95% purity (HPLC) [5] [6]. Limitations include competing Glaser coupling for terminal alkynes and reduced yields with hydrophilic azides.
Rink amide resin enables high-throughput synthesis via traceless cleavage. Immobilized 2-fluoro-5-nitrobenzoic acid undergoes nucleophilic substitution with amines, followed by reduction and diazotization/cyanation to introduce the C7-CN group. Cyclization with hydroxylamine completes the core, while on-resin acylation or sulfonation at C3-NH₂ generates amide/sulfonamide libraries. Cleavage with TFA yields 3-acylaminobenzo[c]isoxazole-7-carbonitriles with purities >85% (LC-MS) [4]. Teabag methodology facilitates parallel synthesis, producing 48 analogs in one batch for SAR studies against kinase targets [4] [5].
Table 2: Solid-Phase Synthesis Variants
Resin Type | Ancillary Reactions | Cleavage Agent | Average Purity (%) | Diversity Scope |
---|---|---|---|---|
Rink amide | Acylation, sulfonation | TFA/H₂O | 88 | Amides, sulfonamides |
Wang resin | Reductive alkylation | TFE/DCM | 79 | Secondary amines |
Merrifield | Mitsunobu reaction | NH₃/MeOH | 82 | N-Alkyl derivatives |
These methodologies highlight innovations in regiocontrol, sustainability (DES), and diversification (solid-phase). Persistent challenges include stereoselective C3 modifications and in situ bioconjugation techniques for prodrug development.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: